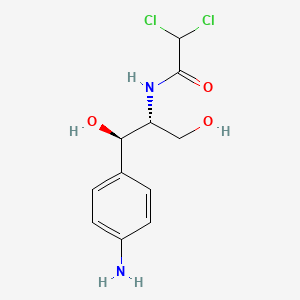

2,4,6-Trichlorophenyl-4'-aminophenyl ether

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves photolysis or photoheterolysis in polar media, leading to the formation of phenyl cations stabilized by planar geometry. Such processes can involve transformations into various derivatives through electrophilic substitution or reduction reactions (Guizzardi et al., 2001). Additionally, the synthesis of certain ethers and radicals within this chemical family demonstrates the utility of specific reagents and conditions for achieving desired structural features and stability (Carilla et al., 1994).

Molecular Structure Analysis

The molecular structure of 2,4,6-Trichlorophenyl-4'-aminophenyl ether and its derivatives is characterized by the presence of chloro and amino groups, which significantly influence the electronic and steric nature of these molecules. The planar geometry of the phenyl cations and the stability provided by the trifluoromethyl groups in some derivatives are notable (Kute & Banerjee, 2003).

Chemical Reactions and Properties

This compound exhibits a variety of chemical behaviors, including photochemical reactions leading to complex formations and reactivity patterns influenced by solvent properties. The formation of diamino derivatives through cyclohexadienyl intermediates and the trapping of phenyl cations with various nucleophiles are examples of its chemical versatility (Guizzardi et al., 2001). Additionally, the etherification reactions to protect alcohols and the stability of resulting ethers under certain conditions highlight its chemical properties (Kurosu & Li, 2009).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, stability, and molecular weight, are significantly influenced by the presence of substituent groups and the overall molecular structure. The solubility in organic solvents and the thermal stability up to certain temperatures are key characteristics (Kute & Banerjee, 2003).

Chemical Properties Analysis

The chemical properties of this compound encompass a broad range of reactions and interactions, including its reactivity towards nucleophiles, electrophiles, and radical species. The compound's ability to undergo transformations into various functionalized derivatives underscores its chemical versatility and the influence of its molecular structure on its reactivity (Guizzardi et al., 2001).

Aplicaciones Científicas De Investigación

Bioconcentration and Metabolism in Aquatic Species

Studies have shown that 2,4,6-trichlorophenyl-4'-aminophenyl ether (CNP-amino) can accumulate in aquatic species such as carp. The compound is found in two forms: free CNP-amino and bound CNP-amino. Research demonstrates that after 14 days of exposure, bioconcentration factors (BCF) in various organs of the carp, such as the muscle, liver, kidney, and gallbladder, vary significantly. Additionally, 2,4,6-trichlorophenyl-4'-acetamide phenyl ether (CNP-acetamide) was detected as a metabolite in the muscle and viscera of the carp (Tsuda et al., 1990).

Chemical Synthesis and Stability Analysis

The synthesis and analysis of various derivatives of 2,4,6-trichlorophenyl-methyl radical, including tris(2,4,6-trichlorophenyl)carbenium hexachloro-antimonate and its methyl ether derivative, have been conducted. These studies contribute to understanding the stability and electronic properties of these compounds, offering insights into their potential applications in various fields of chemistry (Carilla et al., 1994).

Analytical Chemistry and Chromatography

Research in analytical chemistry has utilized 2,4,6-trichlorophenyl alkyl ethers as retention index markers in gas chromatography. This application is significant for the analysis of polychlorinated biphenyls, enhancing the precision and reliability of chromatographic analyses (Morosini & Ballschmiter, 1994).

Environmental Degradation Studies

Degradation of CNP, a diphenyl ether herbicide, has been studied in various soil conditions. The degradation rate of CNP differed significantly under oxidative and reductive conditions, providing vital data for understanding the environmental impact and breakdown processes of such compounds (Oyamada & Kuwatsuka, 1979).

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2,4,6-trichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO/c13-7-5-10(14)12(11(15)6-7)17-9-3-1-8(16)2-4-9/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIXMXKRLYKJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73166-60-6 (hydrochloride) | |

| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20180919 | |

| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26306-61-6 | |

| Record name | 4-(2,4,6-Trichlorophenoxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26306-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary degradation products of 2,4,6-Trichlorophenyl-4'-aminophenyl ether in flooded soil?

A1: Research by [] indicates that the degradation of this compound in flooded soil, under both oxidative (aerobic) and reductive (anaerobic) conditions, leads to several key products:

Q2: How does the degradation rate of this compound differ under oxidative and reductive conditions in flooded soil?

A2: [] found a significant difference in the degradation rate depending on the redox potential of the flooded soil:

Q3: What happens to a significant portion of the this compound in flooded soil shortly after application?

A3: A large portion of the radioactivity from the applied this compound becomes strongly adsorbed to the soil within a few days, becoming unextractable with organic solvents. This phenomenon is attributed to the formation of complexes between the amino derivative of the compound and soil constituents. []

Q4: How does the accumulation and metabolism of this compound differ between carp and the soil environment?

A4: While the provided abstracts [, ] do not offer specifics on the accumulation and metabolism of this compound in carp, they highlight an interesting research avenue. Comparing the metabolic pathways and accumulation patterns in carp with those observed in soil environments can provide valuable insights into the compound's behavior in different biological systems. Further investigation into these studies is recommended for a comprehensive understanding.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[R-(E)]-|A-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile](/img/structure/B1208640.png)

![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)

![(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester](/img/structure/B1208652.png)

![(2R)-5-hydroxy-3-oxo-2-[[(Z)-3-oxoprop-1-enyl]amino]pentanoic acid](/img/structure/B1208657.png)